molecular formula C17H16ClN3O2 B025638 8-Hydroxyamoxapine CAS No. 61443-78-5

8-Hydroxyamoxapine

Cat. No.: B025638
CAS No.: 61443-78-5
M. Wt: 329.8 g/mol
InChI Key: QDWNOKXUZTYVGO-UHFFFAOYSA-N
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Description

8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine. It plays a significant role in the pharmacology of amoxapine by acting as a serotonin-norepinephrine reuptake inhibitor. This compound is known for its ability to balance the ratio of serotonin to norepinephrine transporter blockage, contributing to the therapeutic effects of amoxapine .

Mechanism of Action

Target of Action

8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine by blocking their transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases the levels of these neurotransmitters in the synaptic cleft . This enhances the signaling of these neurotransmitters, leading to an overall increase in serotonergic and noradrenergic neurotransmission .

Pharmacokinetics

This compound is almost completely metabolized in the liver from its parent compound, amoxapine . It has a half-life of approximately 30 hours , indicating its prolonged presence in the body . The compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours of oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This is achieved by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to improved mood in depressed individuals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the liver’s enzymatic activity . Furthermore, genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to variations in its therapeutic effects among individuals .

Biochemical Analysis

Biochemical Properties

8-Hydroxyamoxapine interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means it binds to the serotonin and norepinephrine transporters, blocking the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the serotonin and norepinephrine transporters, leading to inhibition of these transporters . This results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its pharmacological effects are related to its elimination half-life, which is approximately 30 hours . This means that the effects of this compound can last for a significant period after administration .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite of amoxapine . It is produced in the liver through the process of hydroxylation . The enzymes involved in this process and the specific metabolic pathways are not fully detailed in the current literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyamoxapine typically involves the hydroxylation of amoxapine. The process includes the use of specific reagents and conditions to achieve the hydroxylation at the 8th position of the amoxapine molecule. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using high-performance liquid chromatography (HPLC) with ultraviolet detection. This method ensures the purity and stability of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyamoxapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride are employed to achieve specific reductions.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and catalysts.

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may exhibit different pharmacological activities .

Scientific Research Applications

8-Hydroxyamoxapine has a wide range of scientific research applications:

Comparison with Similar Compounds

    7-Hydroxyamoxapine: Another active metabolite of amoxapine, known for its potent dopamine receptor antagonist activity.

    Amoxapine: The parent compound, a tricyclic antidepressant with both antidepressant and antipsychotic properties.

Uniqueness: 8-Hydroxyamoxapine is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which contributes to its distinct pharmacological profile. Unlike 7-Hydroxyamoxapine, which primarily affects dopamine receptors, this compound has a more significant impact on serotonin reuptake, making it particularly effective in treating mood disorders .

Properties

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNOKXUZTYVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210388
Record name 8-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61443-78-5
Record name 8-Hydroxyamoxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61443-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyamoxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYAMOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Hydroxyamoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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